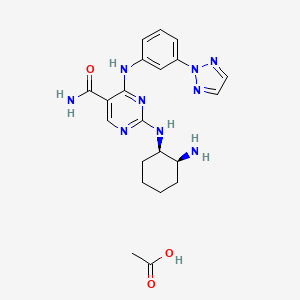

PRT062607 acetate

Beschreibung

Eigenschaften

IUPAC Name |

acetic acid;2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N9O.C2H4O2/c20-15-6-1-2-7-16(15)26-19-22-11-14(17(21)29)18(27-19)25-12-4-3-5-13(10-12)28-23-8-9-24-28;1-2(3)4/h3-5,8-11,15-16H,1-2,6-7,20H2,(H2,21,29)(H2,22,25,26,27);1H3,(H,3,4)/t15-,16+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISHXQLKRUSVKDD-IDVLALEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1CCC(C(C1)N)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)N4N=CC=N4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C1CC[C@H]([C@H](C1)N)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)N4N=CC=N4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N9O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1370261-98-5 | |

| Record name | PRT-062607 acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1370261985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PRT-062607 ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JH537F8103 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

PRT062607 Acetate: A Deep Dive into its Mechanism of Action in B-Cell Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRT062607 acetate, also known as P505-15, is a novel, potent, and highly selective small molecule inhibitor of Spleen Tyrosine Kinase (Syk). Syk is a critical cytoplasmic tyrosine kinase that plays a central role in signal transduction downstream of the B-cell receptor (BCR), among other immunoreceptors. Aberrant BCR signaling is a key driver in the pathogenesis of various B-cell malignancies, including non-Hodgkin lymphoma (NHL) and chronic lymphocytic leukemia (CLL). By targeting Syk, this compound effectively abrogates downstream kinase activity, leading to decreased cell viability and apoptosis in malignant B-cells, making it a promising therapeutic agent for these diseases. This technical guide provides an in-depth overview of the mechanism of action of this compound in B-cell signaling, supported by quantitative data and detailed experimental methodologies.

Core Mechanism of Action: Selective Syk Inhibition

This compound is a highly specific and orally bioavailable inhibitor of Syk, demonstrating an IC50 of approximately 1 nM in cell-free assays. Its selectivity is a key attribute, with an anti-Syk activity that is at least 80-fold greater than its affinity for other kinases, including the structurally related ZAP70. This high degree of selectivity minimizes off-target effects, a favorable characteristic for a therapeutic agent.

In the context of B-cell signaling, the binding of an antigen to the B-cell receptor initiates a signaling cascade. This process begins with the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) within the Igα and Igβ subunits of the BCR by Src family kinases like Lyn. Phosphorylated ITAMs then serve as docking sites for Syk, leading to its recruitment and subsequent autophosphorylation and activation. Activated Syk, in turn, phosphorylates a multitude of downstream effector molecules, propagating the signal and leading to cellular responses such as activation, proliferation, and survival.

PRT062607 exerts its inhibitory effect by directly targeting the kinase activity of Syk. By blocking Syk's ability to phosphorylate its substrates, PRT062607 effectively halts the downstream signaling cascade initiated by BCR engagement. This disruption of the signaling pathway ultimately leads to the inhibition of B-cell activation and, in the case of malignant B-cells that are dependent on this pathway, induction of apoptosis.

B-Cell Signaling Pathway Inhibition by PRT062607

The inhibitory action of PRT062607 on Syk has profound effects on the downstream signaling pathways crucial for B-cell function and survival.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Function of P505-15 Syk Inhibitor in Hematopoietic Cells

Spleen Tyrosine Kinase (Syk) has emerged as a critical signaling molecule in hematopoietic cells, playing a pivotal role in both adaptive and innate immunity. Its involvement in the signal transduction of various immune receptors makes it a compelling therapeutic target for a range of autoimmune diseases and hematological malignancies. This document provides a comprehensive technical overview of P505-15 (also known as PRT062607 and Cevidoplenib), a novel, highly selective, and orally bioavailable small molecule inhibitor of Syk. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize its functional context within cellular pathways.

Spleen Tyrosine Kinase (Syk): A Central Node in Immune Signaling

Syk is a 72-kDa non-receptor tyrosine kinase predominantly expressed in hematopoietic cells, including B-cells, mast cells, neutrophils, macrophages, and natural killer cells. It is a key component in the signal transduction pathways originating from immune receptors that utilize Immunoreceptor Tyrosine-based Activation Motifs (ITAMs), such as the B-cell receptor (BCR) and Fc receptors (FcRs).

Upon receptor engagement by an antigen or antibody, an associated Src-family kinase (e.g., Lyn) phosphorylates the tyrosines within the ITAMs. This creates a docking site for the tandem SH2 domains of Syk, leading to its recruitment to the cell membrane, subsequent autophosphorylation, and full enzymatic activation. Activated Syk then phosphorylates a host of downstream substrates, including BLNK, PLCγ, Vav, and PI3K, initiating signaling cascades that regulate critical cellular functions such as proliferation, differentiation, survival, and the secretion of inflammatory mediators. Given this central role, dysregulated Syk activity is implicated in the pathogenesis of various B-cell malignancies and autoimmune disorders.

P505-15: Potency and Selectivity

P505-15 is a potent and highly selective inhibitor of Syk. In cell-free enzymatic assays, it demonstrates a half-maximal inhibitory concentration (IC50) of 1 nM. Its selectivity is a key attribute, with studies showing it is at least 80-fold more selective for Syk than for other kinases, including those from the Src family like Lyn. While it can inhibit a small number of other kinases at higher concentrations, its primary therapeutic window is defined by potent Syk inhibition.

Table 1: In Vitro Potency and Selectivity of P505-15

| Parameter | Value | Reference(s) |

|---|---|---|

| Syk Enzymatic IC50 | 1 nM | |

| Selectivity vs. Other Kinases | >80-fold |

| Closest Off-Target (Enzymatic IC50) | 81 nM | |

Mechanism of Action and Cellular Effects

P505-15 exerts its function by directly inhibiting the kinase activity of Syk. This prevents the phosphorylation of downstream signaling molecules, effectively blocking the signal transduction cascade initiated by BCR and FcR activation.

In B-cells , P505-15 has been shown to potently inhibit BCR-mediated signaling. This leads to the suppression of downstream effectors like ERK and AKT, which are crucial for B-cell activation, survival, and proliferation. In models of B-cell malignancies such as Chronic Lymphocytic Leukemia (CLL) and Non-Hodgkin Lymphoma (NHL), P505-15 successfully abrogates BCR signaling, decreases cell viability, and induces caspase-dependent apoptosis.

In myeloid cells like basophils, P505-15 effectively inhibits Fcε receptor 1 (FcεR1)-mediated degranulation, a key event in allergic responses. Similarly, by blocking FcγR signaling in macrophages, it is expected to reduce platelet destruction, a central mechanism in Immune Thrombocytopenia (ITP).

Table 2: Cellular Activity of P505-15 in Hematopoietic Cells

| Cell Type & Assay | Endpoint Measured | IC50 Value (µM) | Reference(s) |

|---|---|---|---|

| Human B-Cells (Whole Blood) | BCR-mediated ERK Phosphorylation | 0.27 | |

| Human B-Cells (Whole Blood) | BCR-mediated CD69 Upregulation | 0.28 | |

| Human Basophils (Whole Blood) | FcεR1-mediated CD63 Upregulation | 0.15 | |

| Primary CLL Cells | BCR-mediated AKT Phosphorylation | ~0.3 - 1.0 (Complete Inhibition) |

| Mouse Model (In Vivo) | Syk Inhibition (Calculated IC50) | 0.32 | |

Visualizing the Mechanism and Workflow

To better understand the role of P505-15, the following diagrams illustrate its point of intervention in the Syk signaling pathway and a typical experimental workflow for its evaluation.

PRT062607 acetate role in BCR signaling pathway

An In-depth Technical Guide to PRT062607 Acetate in the B-cell Receptor (BCR) Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as P505-15, is a potent, highly selective, and orally bioavailable small molecule inhibitor of Spleen Tyrosine Kinase (Syk). Syk is a critical cytoplasmic protein tyrosine kinase that plays a central role in signal transduction downstream of various immune cell receptors, including the B-cell receptor (BCR). Upon antigen binding to the BCR, Syk is recruited and activated, initiating a cascade of downstream signaling events that regulate B-cell survival, activation, proliferation, and differentiation. Given its pivotal role, aberrant Syk activity has been implicated in the pathogenesis of B-cell malignancies like non-Hodgkin lymphoma (NHL) and chronic lymphocytic leukemia (CLL), as well as autoimmune and inflammatory diseases. This makes Syk an attractive therapeutic target.

This technical guide provides a comprehensive overview of PRT062607's role in the BCR signaling pathway, presenting key quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a deeper understanding for research and drug development professionals.

Mechanism of Action: Inhibition of the BCR Signaling Pathway

The B-cell receptor complex consists of a membrane-bound immunoglobulin (mIg) and the Igα/Igβ heterodimer. The cytoplasmic tails of Igα and Igβ contain immunoreceptor tyrosine-based activation motifs (ITAMs). The signaling cascade is initiated as follows:

-

Antigen Binding & Initial Phosphorylation: Binding of an antigen to the mIg leads to BCR clustering. This allows Src family kinases, primarily Lyn, to phosphorylate the tyrosine residues within the ITAMs of Igα and Igβ.

-

Syk Recruitment and Activation: The now doubly phosphorylated ITAMs serve as docking sites for the tandem SH2 domains of Syk. This recruitment leads to a conformational change, autophosphorylation of Syk at key tyrosine residues (e.g., Y525/526), and its full enzymatic activation.

-

Downstream Signal Propagation: Activated Syk phosphorylates numerous downstream substrates, including linker proteins and enzymes, which in turn activate multiple signaling pathways. These pathways, such as the PLCγ2, PI3K/AKT, and MAPK/ERK pathways, culminate in cellular responses like proliferation, differentiation, and antibody production.

-

Point of Intervention by PRT062607: PRT062607 acts as a noncovalent, ATP-competitive inhibitor of Syk. By binding to the ATP-binding pocket of the Syk kinase domain, it prevents the phosphorylation of downstream substrates, effectively blocking the entire signaling cascade at a crucial juncture. Studies have demonstrated that PRT062607 specifically inhibits Syk-mediated events (like ERK phosphorylation) without affecting upstream events like Lyn-mediated Syk phosphorylation, highlighting its selectivity within the pathway.

Caption: BCR signaling cascade and the inhibitory action of PRT062607 on Syk.

Quantitative Data

The potency and selectivity of PRT0626

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Biological Effects of Selective Syk Inhibition by P505-15

This technical guide provides a comprehensive overview of the biological effects of P505-15, a highly selective and potent small molecule inhibitor of Spleen Tyrosine Kinase (Syk). We will delve into its mechanism of action, present quantitative data on its activity, detail relevant experimental protocols, and visualize the key signaling pathways involved.

Introduction to Syk and its Role in Disease

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in the signal transduction of various immune cells. It is a key mediator of signaling downstream of immunoreceptors that contain immunoreceptor tyrosine-based activation motifs (ITAMs), such as B-cell receptors (BCRs) and Fc receptors (FcRs). Upon receptor engagement, Syk is activated and initiates a cascade of downstream signaling events that lead to cellular responses including proliferation, differentiation, and the production of inflammatory cytokines. Dysregulated Syk activity is implicated in the pathogenesis of numerous diseases, including autoimmune disorders, allergic conditions, and hematological malignancies. Consequently, selective inhibition of Syk has emerged as a promising therapeutic strategy.

P505-15 (also known as PRT062607) is a novel, orally bioavailable small molecule that is a highly selective inhibitor of Syk. Its potent and specific activity makes it a valuable tool for studying the biological consequences of Syk inhibition and a potential therapeutic agent.

Quantitative Data on the Biological Activity of P505-15

The following tables summarize the in vitro and in vivo activity of P505-15 across various assays and models.

Table 1: In Vitro Potency and Selectivity of P505-15

| Target/Assay | Cell Type/System | IC50 | Selectivity | Reference(s) |

| Syk Kinase Activity | Cell-free enzymatic assay | 1 nM | >80-fold vs. Fgr, PAK5, Lyn, FAK, Pyk2, FLT3, MLK1, Zap70 | |

| Syk Kinase Activity | Cell-free enzymatic assay | 1-2 nM | >80-fold vs. Fgr, Lyn, FAK, Pyk2, Zap70 | |

| p-BLNK (Syk substrate) | Anti-IgM stimulated Ramos B cells | 0.178 µM | - | |

| B-cell Signaling (pERK Tyr204) | Human whole blood (anti-IgD stimulated) | 0.27 µM | - | |

| B-cell Activation (CD69 upregulation) | Human whole blood (anti-IgD stimulated) | 0.28 µM | - | |

| Basophil Degranulation (CD63 upregulation) | Human whole blood (anti-IgE stimulated) | 0.15 µM | - | |

| Cell Viability | Primary Chronic Lymphocytic Leukemia (CLL) cells | < 3 µM in 36% of samples | - | |

| Cell Viability | Primary Chronic Lymphocytic Leukemia (CLL) cells | < 1 µM in 29% of samples | - |

Table 2: In Vivo Efficacy of P505-15

| Animal Model | Dosing Regimen | Key Findings | Reference(s) |

| Rodent Models of Rheumatoid Arthritis | 5, 15, 30 mg/kg, b.i.d., oral | Dose-dependent anti-inflammatory activity. | |

| Mouse Xenograft Model (Non-Hodgkin Lymphoma) | 10, 15, 20 mg/kg, twice daily, oral | Statistically significant reduction in average tumor weight. | |

| BCR-Induced Splenomegaly in Mice | Oral administration | Prevention of splenomegaly. |

Key Signaling Pathways Modulated by P505-15

P505-15 exerts its biological effects by inhibiting Syk-mediated signaling pathways. Below are diagrams illustrating these pathways.

B-Cell Receptor (BCR) Signaling

Investigating Autoimmune Disease Pathways with PRT062607 Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PRT062607 acetate (also known as P505-15), a potent and highly selective inhibitor of Spleen Tyrosine Kinase (Syk). PRT062607 has demonstrated significant potential in the investigation and treatment of various autoimmune diseases and B-cell malignancies by targeting key signaling pathways involved in immune cell activation. This document outlines the molecule's mechanism of action, presents key quantitative data, details relevant experimental protocols, and provides visual representations of its role in critical signaling cascades.

Introduction to this compound and its Target: Spleen Tyrosine Kinase (Syk)

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signal transduction of various immune cell receptors, including the B-cell receptor (BCR) and Fc receptors (FcR). Upon receptor engagement, Syk is activated and initiates a cascade of downstream signaling events that lead to cellular activation, proliferation, differentiation, and the release of inflammatory mediators. Consequently, Syk has emerged as a key therapeutic target for a range of inflammatory and autoimmune disorders.

This compound is a novel, orally bioavailable small molecule that acts as a highly selective and potent inhibitor of Syk. Its high specificity minimizes off-target effects, a desirable characteristic for therapeutic agents. Research has shown its efficacy in preclinical models of non-Hodgkin lymphoma (NHL), chronic lymphocytic leukemia (CLL), and rheumatoid arthritis.

Mechanism of Action

PRT062607 exerts its therapeutic effects by directly inhibiting the kinase activity of Syk. In the context of B-cell signaling, engagement of the BCR leads to the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the receptor complex. Syk binds to these phosphorylated ITAMs and becomes activated, subsequently phosphorylating downstream targets and initiating a signaling cascade. PRT062607 blocks this process, thereby inhibiting B-cell activation, proliferation, and antibody production. A similar mechanism is at play in other immune cells where Syk is a critical signaling component, such as in Fc receptor-mediated activation of mast cells, basophils, macrophages, and neutrophils.

Quantitative Data Summary

The following tables summarize the key quantitative data for PRT062607, highlighting its potency and activity in various assays.

Table 1: In Vitro Inhibitory Activity of PRT062607

| Target/Assay | Cell Type/System | IC50 Value | Reference |

| Purified Spleen Tyrosine Kinase (Syk) | Enzyme Assay | 1-2 nM | |

| B-cell Receptor (BCR)-mediated B-cell Activation | Human Whole Blood | 324 nM | |

| FcεRI-mediated Basophil Degranulation | Human Whole Blood | 205 nM | |

| SYK-mediated pERK Y204 Inhibition | Cellular Assay | 660 nM |

Table 2: Selectivity of PRT062607

| Kinase | Selectivity vs. Syk | Reference |

| Other Kinases (unspecified) | >80-fold | |

| Fgr, Lyn, FAK, Pyk2, Zap70 | >80-fold |

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by PRT062607.

Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of PRT062607 on Syk.

PRT062607 Acetate: A Deep Dive into its Impact on Downstream Kinase Activity

For Researchers, Scientists, and Drug Development Professionals

PRT062607 acetate, a potent and highly selective inhibitor of Spleen Tyrosine Kinase (SYK), has emerged as a significant molecule in the study of autoimmune diseases and B-cell malignancies. Its mechanism of action, centered on the disruption of the B-cell receptor (BCR) signaling pathway, offers a targeted approach to modulating immune responses. This technical guide provides a comprehensive overview of PRT062607's effects on downstream kinase activity, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascades involved.

Core Mechanism of Action

PRT062607 is an orally bioavailable small molecule that functions as a highly specific and potent inhibitor of SYK, with an IC50 in the low nanomolar range (1-2 nM). By binding to the ATP-binding site of SYK, PRT062607 prevents the kinase's phosphorylation and subsequent activation. This inhibitory action is crucial as SYK is a key mediator of signal transduction downstream of various immune cell receptors, including the BCR. The inhibition of SYK effectively disrupts multiple downstream signaling pathways, leading to a reduction in inflammatory cytokine production and a decrease in immune cell activation.

Quantitative Analysis of Kinase Inhibition

The efficacy and selectivity of PRT062607 have been quantified across various assays. The following tables summarize the key inhibitory concentrations (IC50) and the impact on downstream signaling molecules.

| Target | IC50 Value | Notes |

| SYK Kinase | 1-2 nM | Determined using purified Spleen Tyrosine Kinase. |

| B-cell Activation | 324 nM | Measured by the inhibition of B-cell antigen receptor-mediated B-cell activation. |

| Basophil Degranulation | 205 nM | Assessed through the inhibition of FcεRI-mediated basophil degranulation. |

| ERK (Y204) Phosphorylation | ~50 nM | Half-maximal inhibition observed following B-cell receptor stimulation. Complete inhibition was seen at 250 nM. |

| AKT (S473) Phosphorylation | ~50 nM | Half-maximal inhibition observed following B-cell receptor stimulation. Complete inhibition was achieved at 250 nM, with complete inhibition in primary CLL samples between 0.3 and 1 μM. |

Selectivity Profile of PRT062607 Against Other Kinases

While highly selective for SYK, PRT062607 has been tested against a panel of other kinases. The following table presents the IC50 values for some of these off-target kinases, demonstrating a significantly lower potency compared to its primary target.

| Off-Target Kinase | IC50 Value |

| FGR | 81 nM |

| MLK1 | 88 nM |

| YES | 123 nM |

| FLT3 | 139 nM |

| PAK5 | 166 nM |

| LYN | 192 nM |

| SRC | 244 nM |

| LCK | 249 nM |

| PYK2 | 108 nM |

Data sourced from radiometric assays.

Signaling Pathway Perturbation

PRT062607's primary therapeutic potential lies in its ability to modulate the B-cell receptor signaling pathway. Upon antigen binding to the BCR, the SRC family kinase LYN phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) of the BCR co-receptors Igα and Igβ. This phosphorylation event recruits SYK, which then becomes activated and phosphorylates downstream effector molecules, including Bruton's tyrosine kinase (BTK), leading to the activation of pathways involving ERK and AKT. These pathways are critical for B-cell proliferation, differentiation, and survival. PRT062607, by inhibiting SYK, effectively blocks these downstream events.

Methodological & Application

Application Notes and Protocols for P505-15 Treatment in Primary CLL Cell Viability Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Lymphocytic Leukemia (CLL) is a B-cell malignancy characterized by the accumulation of neoplastic B lymphocytes. The B-cell receptor (BCR) signaling pathway plays a crucial role in the pathogenesis of CLL, and targeting key components of this pathway has emerged as a promising therapeutic strategy. Spleen tyrosine kinase (SYK) is a critical cytoplasmic tyrosine kinase involved in BCR signaling. P505-15 (also known as PRT062607) is a novel, highly selective, and orally bioavailable small molecule inhibitor of SYK with an IC50 of 1 nM. It has demonstrated the ability to inhibit SYK-mediated BCR signaling and reduce cell viability in primary CLL cells, making it a compound of significant interest for CLL research and drug development.

These application notes provide a detailed protocol for treating primary CLL cells with P505-15 and assessing cell viability. Additionally, it summarizes the quantitative data on the efficacy of P505-15 and illustrates the targeted signaling pathway.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of P505-15 in primary CLL cells.

Table 1: P505-15 Single-Agent Activity in Primary CLL Samples

| Parameter | Value | Reference |

| Active Concentration (IC50 < 3 µM) | 36% (15/42) of samples | |

| Potent Concentration (IC50 < 1 µM) | 29% (12/42) of samples | |

| Median IC50 in Potent Responders | 393.6 nM | |

| Activity in 17p deletion subgroup | 43% (3/7) of samples | |

| Activity in 11q deletion subgroup | 38% (3/8) of samples | |

| Activity in unmutated IgVh subgroup | 24% (4/17) of samples |

Table 2: Synergistic Activity of P505-15 with Fludarabine in Primary CLL Cells

| Combination | Observation | Reference |

| P505-15 (100 nM and 1 µM) + Fludarabine (1 µM) | Equivalent cell killing to Fludarabine (10 µM) alone | |

| P505-15 (1 µM) + Fludarabine (1 µM) | Synergistic cell kill by Loewe additivity, Bliss independence, and Chou median effect analyses | |

| P505-15 (0.1 µM) + Fludarabine (1 µM) | Synergistic cell kill by Loewe and Chou analyses |

Experimental Protocols

Protocol 1: Primary CLL Cell Isolation and Culture

This protocol describes the isolation of primary CLL cells from peripheral blood.

Materials:

-

Peripheral blood from CLL patients

-

Ficoll-Paque PLUS

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate Buffered Saline (PBS)

-

Centrifuge

-

Hemocytometer or automated cell counter

Procedure:

-

Dilute peripheral blood 1:1 with PBS.

-

Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Carefully aspirate the upper layer containing plasma and platelets, and collect the mononuclear cell layer at the plasma-Ficoll interface.

-

Wash the collected cells twice with PBS by centrifugation at 300 x g for 10 minutes.

-

Resuspend the cell pellet in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Count the viable cells using a hemocytometer and trypan blue exclusion or an automated cell counter.

-

The purity of the isolated CLL cells (CD5+/CD19+) can be assessed by flow cytometry.

Protocol 2: P505-15 Treatment and Cell Viability (MTS) Assay

This protocol outlines the procedure for treating primary CLL cells with P505-15 and measuring cell viability using a tetrazolium-based (MTS) assay.

Materials:

-

Isolated primary CLL cells

-

P505-15 stock solution (in DMSO)

-

Complete RPMI-1640 medium (as described above)

-

96-well cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Seed the isolated primary CLL cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete RPMI-1640 medium.

-

Prepare serial dilutions of P505-15 in complete RPMI-1640 medium. A suggested concentration range is from 10 nM to 10 µM. Also prepare a vehicle control (DMSO) at the same final concentration as the highest P505-15 concentration.

-

Add 100 µL of the P505-15 dilutions or vehicle control to the respective wells.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.

-

After the incubation period, add 20 µL of MTS reagent to each well.

-

Incubate the plate for an additional 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

-

IC50 values can be determined by plotting the percentage of viability against the log of the P505-15 concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the experimental workflow for the cell viability assay.

Caption: B-Cell Receptor Signaling Pathway Inhibition by P505-15.

Application Notes and Protocols for pERK Analysis using PRT062607 Acetate via Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the analysis of phosphorylated ERK (pERK) by flow cytometry following treatment with the Syk inhibitor, PRT062607 acetate. This document includes detailed experimental protocols, data presentation guidelines, and visualizations of the relevant signaling pathway and experimental workflow.

Introduction

Extracellular signal-regulated kinase (ERK), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, plays a crucial role in cell proliferation, differentiation, and survival. The phosphorylation of ERK is a critical activation step, making it an important biomarker for assessing the activity of upstream signaling molecules and the efficacy of targeted inhibitors. This compound is a potent and highly selective inhibitor of spleen tyrosine kinase (Syk). Syk is a non-receptor tyrosine kinase that is involved in the signaling cascades of various cell surface receptors, including the B-cell receptor (BCR). Inhibition of Syk by PRT062607 has been shown to suppress downstream signaling events, including the phosphorylation of ERK.

Flow cytometry is a powerful technique for the quantitative analysis of intracellular proteins, such as pERK, at the single-cell level. This method allows for the rapid and high-throughput screening of inhibitor efficacy and the dissection of signaling pathways in heterogeneous cell populations.

Data Presentation

The following table summarizes the quantitative data on the inhibition of BCR-mediated pERK by PRT062607 in human whole blood, as determined by flow cytometry.

| Parameter | Value | Reference |

| Analyte | Phosphorylated ERK (pERK Y204) | |

| Inhibitor | This compound | |

| System | Human Whole Blood (BCR-mediated stimulation) | |

| Measurement Technique | Intracellular Flow Cytometry | |

| IC50 | 660 nM |

Signaling Pathway

The following diagram illustrates the signaling pathway from the B-cell receptor (BCR) to the phosphorylation of ERK, and the point of inhibition by this compound.

Application Note: Detecting Syk Phosphorylation Inhibition by PRT062607 Using Western Blot

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spleen tyrosine kinase (Syk) is a critical non-receptor tyrosine kinase that plays a central role in signal transduction downstream of various immunoreceptors, including the B-cell receptor (BCR). Upon receptor engagement, Syk is activated through phosphorylation, initiating a signaling cascade that is crucial for immune cell activation, proliferation, and differentiation. Dysregulation of Syk activity is implicated in various inflammatory diseases and B-cell malignancies, making it a key therapeutic target. PRT062607 (also known as P505-15) is a potent and highly selective, orally bioavailable small molecule inhibitor of Syk with an IC50 of 1-2 nM. This application note provides a detailed protocol for utilizing Western blotting to detect the inhibition of Syk phosphorylation at Tyr525/526 in response to PRT062607 treatment in a B-cell lymphoma cell line.

Signaling Pathway

Syk is a key mediator in the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, Src family kinases like Lyn phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) of the BCR co-receptors Igα and Igβ. This creates docking sites for the tandem SH2 domains of Syk. Recruited Syk is then activated through phosphorylation at key tyrosine residues, including Tyr525 and Tyr526 in the activation loop, which is essential for its kinase function. Activated Syk proceeds to phosphorylate downstream substrates, leading to the activation of multiple signaling pathways that control cell survival and proliferation. PRT062607 acts as an ATP-competitive inhibitor, blocking the catalytic activity of Syk and thereby preventing the phosphorylation of itself and downstream targets.

Caption: B-cell receptor signaling pathway and the inhibitory action of PRT062607 on Syk phosphorylation.

Experimental Protocol

This protocol details the steps for treating a B-cell lymphoma cell line (e.g., Ramos) with the Syk inhibitor PRT062607, followed by stimulation to induce Syk phosphorylation, and subsequent detection of phospho-Syk levels by Western blot.

Materials and Reagents

| Reagent/Material | Supplier & Catalog Number (Example) |

| Ramos Cell Line | ATCC (CRL-1596) |

| RPMI-1640 Medium | Gibco (11875093) |

| Fetal Bovine Serum (FBS) | Gibco (26140079) |

| Penicillin-Streptomycin | Gibco (15140122) |

| PRT062607 (P505-15) | Selleck Chemicals (S2770) |

| DMSO | Sigma-Aldrich (D2650) |

| Anti-human IgM, F(ab')2 fragment | Jackson ImmunoResearch (109-006-129) |

| RIPA Lysis Buffer | Cell Signaling Technology (9806) |

| Protease Inhibitor Cocktail | Roche (11836170001) |

| Phosphatase Inhibitor Cocktail | Roche (04906837001) |

| BCA Protein Assay Kit | Thermo Fisher Scientific (23225) |

| Laemmli Sample Buffer | Bio-Rad (1610747) |

| PVDF Membrane | Millipore (IPFL00010) |

| Skim Milk or BSA | General lab supplier |

| Primary Antibody: Phospho-Syk (Tyr525/526) | Cell Signaling Technology (#2711) |

| Primary Antibody: Total Syk | Cell Signaling Technology (#13198) |

| HRP-conjugated Anti-Rabbit IgG | Cell Signaling Technology (#7074) |

| ECL Western Blotting Substrate | Thermo Fisher Scientific (32106) |

Procedure

-

Cell Culture and Treatment:

-

Culture Ramos cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seed cells at a density of 1 x 10^6 cells/mL.

-

Prepare a stock solution of PRT062607 in DMSO.

-

Pre-treat cells with varying concentrations of PRT062607 (e.g., 0, 10, 100, 1000 nM) or vehicle (DMSO) for 30 minutes at 37°C.

-

-

Cell Stimulation:

-

Following pre-treatment, stimulate

-

Troubleshooting & Optimization

Improving PRT062607 acetate solubility for in vivo studies

Welcome to the technical support center for PRT062607 acetate. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of this compound for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is PRT062607 and what is its mechanism of action?

PRT062607, also known as P505-15, is a potent, highly selective, and orally bioavailable inhibitor of Spleen Tyrosine Kinase (SYK). SYK is a critical mediator of signal transduction in various immune cells. By inhibiting SYK, PRT062607 effectively blocks downstream signaling pathways that are essential for the activation, proliferation, and survival of B-cells and other immune cells. This makes it a valuable tool for studying autoimmune diseases and B-cell malignancies.

Q2: I am observing poor solubility of this compound when preparing formulations for my in vivo experiments. What can I do?

Poor aqueous solubility is a common challenge with many small molecule inhibitors. For this compound, several strategies can be employed to improve its solubility for in vivo administration. The choice of vehicle is critical and often depends on the route of administration (e.g., oral gavage, intravenous injection).

For oral administration in mice, a suspension in 0.5% methylcellulose in water has been used successfully. For injections, a common approach is to use a co-solvent system. A validated formulation consists of a mixture of DMSO, PEG300, Tween 80, and water. It is crucial to prepare these formulations following a specific order of addition to ensure the compound remains in solution.

Q3: Can you provide a specific protocol for preparing an injectable formulation of this compound?

Yes, a detailed step-by-step protocol for a standard injectable formulation is provided in the "Experimental Protocols" section below. This protocol utilizes a co-solvent system to achieve a clear solution suitable for injection.

Q4: What is the solubility of PRT062607 in common laboratory solvents?

Quantitative data from suppliers indicates the solubility of PRT062607 in DMSO. Please refer to the data table in the "Data Presentation" section for specific concentrations. It is important to note that using fresh, anhydrous DMSO is recommended as moisture can reduce solubility.

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| Precipitation observed after adding aqueous component to the formulation. | The compound is crashing out of solution due to its hydrophobic nature. The order of solvent addition may be incorrect, or the final concentration of the aqueous component is too high. | Ensure that the solvents are added in the correct order as specified in the protocol (DMSO first, followed by PEG300 and Tween 80, with the aqueous component added last). Try decreasing the final volume of the aqueous component or increasing the proportion of co-solvents. |

| Difficulty dissolving the compound initially. | The compound may require energy to dissolve. The quality of the solvent may also be a factor. | Use gentle warming and sonication to aid dissolution. Always use fresh, high-purity solvents. For DMSO, ensure it is anhydrous as it is hygroscopic and absorbed moisture can negatively impact solubility. |

| Inconsistent results in in vivo studies. | This could be due to inconsistent formulation preparation, leading to variability in drug exposure. The stability of the formulation may also be a factor. | Prepare fresh formulations for each experiment and use a consistent, validated protocol. Ensure the final formulation is a clear solution before administration. Mixed solutions should be used immediately for optimal results. |

Data Presentation

Table 1: Solubility of PRT062607 in Dimethyl Sulfoxide (DMSO)

| Compound | Solvent | Solubility | Reference |

| PRT062607 | DMSO | 79 mg/mL (200.78 mM) | |

| This compound | DMSO | 10 mg/mL (22.05 mM) |

Note: It is recommended to use fresh DMSO as moisture can reduce solubility.

Table 2: Example Formulation for In Vivo Injection

| Component | Percentage of Final Volume | Purpose | Reference |

| DMSO | 5% | Primary Solvent | |

| PEG300 | 40% | Co-solvent/Vehicle | |

| Tween 80 | 5% | Surfactant/Emulsifier | |

| ddH₂O | 50% | Vehicle |

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Injection (1 mL Total Volume)

This protocol is adapted from a formulation validated by Selleck Chemicals.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Polyethylene glycol 300 (PEG300)

-

Tween 80

-

Sterile double-distilled water (ddH₂O)

-

Sterile microcentrifuge tubes or vials

-

Pipettes

Procedure:

-

Prepare a stock solution of PRT062607 in DMSO. For example, to achieve a final concentration of 3.95 mg/mL in the complete formulation, you would start with a 79 mg/mL stock in DMSO.

-

In a sterile tube, add 50 µL of the 79 mg/mL PRT062607 DMSO stock solution.

-

Add 400 µL of PEG300 to the tube.

-

Mix thoroughly until the solution is clear. This can be done by gentle vortexing or pipetting.

-

Add 50 µL of Tween 80 to the mixture.

-

Mix again until the solution is clear and homogenous.

-

Add 500 µL of ddH₂O to bring the total volume to 1 mL.

-

Mix the final solution thoroughly. The solution should be clear.

-

It is recommended to use the mixed solution immediately for optimal results.

Visualizations

Signaling Pathway of SYK Inhibition by PRT062607

Caption: SYK signaling cascade and the inhibitory action of PRT062607.

Experimental Workflow for Preparing an Injectable Formulation

Optimizing PRT062607 acetate concentration for cell culture experiments

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using PRT062607 acetate in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as P505-15, is a potent, highly selective, and orally bioavailable small molecule inhibitor of Spleen Tyrosine Kinase (SYK).[1][2] SYK is a key enzyme in the signaling pathways of various immune cell receptors, including the B-cell antigen receptor (BCR).[1][3] Upon receptor activation, SYK triggers a cascade of downstream signaling events that regulate cell survival, activation, and proliferation.[3] PRT062607 acts by inhibiting SYK's kinase activity, thereby blocking these downstream signals and, in the context of B-cell malignancies, inducing apoptosis.[1][4]

Q2: What is a good starting concentration for my cell culture experiment?

The optimal concentration of this compound is highly dependent on the cell type and the specific biological question. A dose-response experiment is always recommended. Based on published data, a starting range of 100 nM to 1 µM is effective for observing inhibition of BCR signaling in primary cells and cell lines.[1][5] The compound has a very low IC50 of 1-2 nM against the purified SYK enzyme, but higher concentrations are required in whole-cell assays to achieve a biological effect.[2][6]

Table 1: PRT062607 Potency (IC₅₀) in Various In Vitro Assays

| Assay Type | Cell/System | IC₅₀ Value |

| Purified SYK Enzyme Inhibition | Cell-Free Assay | 1-2 nM[2][5][6] |

| FcεRI-mediated Basophil Degranulation | Human Whole Blood | 150-205 nM[3][7] |

| BCR-mediated B-cell Activation | Human Whole Blood | 280-324 nM[3][7] |

| SYK-mediated pERK (Y204) Inhibition | Human Whole Blood | 660 nM[3] |

| Inhibition of p-AKT in CLL cells | Primary Chronic Lymphocytic Leukemia (CLL) Cells | ~300-1000 nM (for complete inhibition)[1] |

Q3: How should I prepare and store this compound stock solutions?

Proper preparation and storage are critical for maintaining the compound's activity and ensuring experimental reproducibility.

-

Reconstitution: this compound is readily soluble in dimethyl sulfoxide (DMSO).[2][8] Prepare a high-concentration stock solution (e.g., 10-20 mM) using fresh, anhydrous DMSO, as moisture can reduce solubility.[2][7] Gentle warming or sonication can aid dissolution if needed.[8]

-

Storage: Once prepared, aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles.[5] Store aliquots tightly sealed and protected from light at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]

Q4: Is this compound selective for SYK?

Yes, PRT062607 is considered highly selective for SYK. Its inhibitory activity against SYK is at least 80-fold greater than its affinity for many other kinases.[1][7] However, like most kinase inhibitors, it can exhibit activity against other kinases at higher concentrations. For example, IC50 values against other kinases like Fgr, MLK1, Flt3, and Lck are in the range of 81-249 nM.[9] It is important to consider potential off-target effects when using concentrations significantly above the IC50 for SYK-mediated cellular responses.

Troubleshooting Guide

Q1: I'm observing high levels of cell death. What could be the cause?

Table 2: Troubleshooting High Cytotoxicity

| Potential Cause | Explanation | Recommended Action |

| On-Target Apoptotic Effect | PRT062607 is designed to induce apoptosis in SYK-dependent malignant B-cells (e.g., NHL, CLL).[1] If you are using such a cell line, cell death is an expected outcome. | Confirm that the level of apoptosis is consistent with the intended effect. Use a positive control if available. |

| Concentration Too High | The concentration used may be excessive for your specific cell type, leading to cytotoxicity through on-target or off-target effects. | Perform a dose-response curve starting from a lower concentration (e.g., 10 nM) and titrating up to 10 µM to determine the optimal, non-toxic range for your experiment. |

| Off-Target Effects | At very high concentrations, inhibition of other kinases could contribute to cell death.[9] | Cross-reference the known off-targets of PRT062607 with pathways critical for your cell model's survival. Use the lowest effective concentration to maximize specificity. |

| Solvent Toxicity | High concentrations of the DMSO vehicle can be toxic to cells. | Ensure the final concentration of DMSO in your culture medium is low, typically ≤0.1%. Run a vehicle-only control to confirm that DMSO is not the cause of cytotoxicity. |

Q2: I'm not seeing any effect on my cells. Why might this be?

If this compound is not producing the expected inhibitory effect, several factors could be at play. The following workflow can help diagnose the issue.

References

- 1. The Selective Syk Inhibitor P505-15 (PRT062607) Inhibits B Cell Signaling and Function In Vitro and In Vivo and Augments the Activity of Fludarabine in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. PRT062607 Achieves Complete Inhibition of the Spleen Tyrosine Kinase at Tolerated Exposures Following Oral Dosing in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The selective SYK inhibitor P505-15 (PRT062607) inhibits B cell signaling and function in vitro and in vivo and augments the activity of fludarabine in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

Determining the optimal incubation time for PRT062607 acetate in vitro

Welcome to the technical support center for PRT062607 acetate. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their in vitro experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the determination of the optimal incubation time for this compound in vitro.

| Issue | Potential Cause | Recommended Solution |

| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate | - Ensure a single-cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with sterile PBS. |

| No significant inhibition at expected concentrations | - Inactive compound- Suboptimal incubation time- Cell type is not sensitive to Syk inhibition | - Verify the proper storage and handling of this compound.- Perform a time-course experiment to determine the optimal incubation period.- Confirm that the chosen cell line expresses active Syk and that the pathway is relevant to the measured endpoint. |

| Cell death observed at higher concentrations | - Off-target effects- Compound toxicity | - Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with the functional assay.- Reduce the highest concentration in the dose-response curve. |

| Precipitation of the compound in media | - Poor solubility of this compound in the assay buffer | - Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it in the final assay medium.- Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%). |

Frequently Asked Questions (FAQs)

A list of common questions regarding the use of this compound in vitro.

1. What is the mechanism of action of this compound?

PRT062607 is a potent and selective inhibitor of spleen tyrosine kinase (Syk). It has been shown to block signaling downstream of the B-cell receptor and Fc receptors.

2. What is a typical starting concentration range for in vitro experiments?

Based on published studies, a starting concentration range of 1 nM to 10 µM is often used for in vitro assays with PRT062607. The optimal concentration will depend on the specific cell type and the endpoint being measured.

3. How long should I incubate my cells with this compound?

The optimal incubation time can vary significantly depending on the experimental goals. For signaling pathway studies, shorter incubation times (e.g., 30 minutes to 2 hours) may be sufficient. For functional assays that measure downstream effects, longer incubation times (e.g., 24 to 72 hours) might be necessary. A time-course experiment is highly recommended to determine the ideal incubation period for your specific assay.

4. In which cell types has PRT062607 been shown to be effective?

PRT062607 has demonstrated activity in various cell types, including B-cells, mast cells, and platelets. Its effectiveness is linked to the functional importance of the Syk signaling pathway in the chosen cell line.

Experimental Protocols

Below are detailed methodologies for key experiments related to determining the optimal incubation time for this compound.

1. Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effect of this compound on the chosen cell line.

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in culture medium.

-

Remove the old medium from the wells and add the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

2. Western Blot for Phospho-Syk

-

Objective: To assess the direct inhibitory effect of this compound on Syk activation.

-

Procedure:

-

Seed cells in a 6-well plate and grow to 70-80% confluency.

-

Pre-treat the cells with various concentrations of this compound for different time points (e.g., 15, 30, 60, 120 minutes).

-

Stimulate the cells with an appropriate agonist (e.g., anti-IgM for B-cells) to induce Syk phosphorylation. Include an unstimulated control.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against phospho-Syk and total Syk, followed by HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways related to the use of this compound.

Caption: Workflow for determining optimal incubation time.

Caption: PRT062607 inhibits Syk signaling pathway.

Validation & Comparative

A Head-to-Head Analysis of PRT062607 Acetate and Entospletinib in Chronic Lymphocytic Leukemia Models

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of two spleen tyrosine kinase (Syk) inhibitors, PRT062607 acetate and entospletinib, in preclinical and clinical models of Chronic Lymphocytic Leukemia (CLL). By presenting key experimental data, detailed methodologies, and visual representations of their mechanism of action, this document aims to inform research and development decisions in the pursuit of novel CLL therapies.

Introduction to Syk Inhibition in CLL

Chronic Lymphocytic Leukemia is characterized by the accumulation of malignant B cells. The B-cell receptor (BCR) signaling pathway plays a crucial role in the survival and proliferation of these cells. Spleen tyrosine kinase (Syk) is a critical component of this pathway, making it a prime therapeutic target. Both this compound and entospletinib are potent inhibitors of Syk, aiming to disrupt the survival signals essential for CLL cell viability.

Mechanism of Action: Targeting the Syk Signaling Pathway

Both this compound and entospletinib are small molecule inhibitors that target the catalytic activity of Syk. By binding to the ATP-binding pocket of the Syk kinase domain, they prevent the phosphorylation of downstream substrates, thereby interrupting the BCR signaling cascade. This inhibition ultimately leads to decreased cell proliferation and induction of apoptosis in CLL cells.

PRT062607 Acetate: A Comparative Analysis of In Vivo Efficacy and Pharmacokinetics in B-Cell Malignancies

A deep dive into the preclinical and clinical data of the selective Syk inhibitor, PRT062607 acetate, benchmarked against Fostamatinib. This guide offers researchers, scientists, and drug development professionals a comprehensive comparison of their therapeutic potential in non-Hodgkin lymphoma (NHL) and chronic lymphocytic leukemia (CLL).

Introduction

This compound is a highly selective and potent oral inhibitor of Spleen Tyrosine Kinase (Syk), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2] Dysregulation of this pathway is a key driver in the pathogenesis of various B-cell malignancies, including non-Hodgkin lymphoma (NHL) and chronic lymphocytic leukemia (CLL).[1][2] By targeting Syk, this compound aims to inhibit downstream signaling, thereby impeding tumor cell proliferation and survival. This guide provides a comparative analysis of the in vivo efficacy and pharmacokinetic profile of this compound against Fostamatinib, an earlier-generation Syk inhibitor, to inform preclinical and clinical research decisions.

Mechanism of Action: Targeting the B-Cell Receptor Signaling Pathway

The B-cell receptor (BCR) signaling cascade is initiated upon antigen binding, leading to the activation of Src family kinases, which in turn phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) of CD79a and CD79b. This recruits and activates Syk, a pivotal event that triggers a cascade of downstream signaling molecules, including B-cell linker (BLNK), Bruton's tyrosine kinase (BTK), and phospholipase C gamma 2 (PLCγ2). Ultimately, this pathway activation leads to changes in gene expression that promote B-cell proliferation, differentiation, and survival.

Both this compound and Fostamatinib (via its active metabolite R406) exert their therapeutic effect by inhibiting the kinase activity of Syk, thereby blocking the entire downstream signaling cascade. However, a key differentiator is the selectivity of PRT062607, which shows significantly less off-target activity compared to Fostamatinib.[1]

Comparative In Vivo Efficacy

Both this compound and Fostamatinib have demonstrated anti-tumor activity in preclinical models and clinical trials of B-cell malignancies.

This compound

In a xenograft model of NHL, oral administration of PRT062607 resulted in significant inhibition of tumor growth.[1][2] Furthermore, in a phase 1 dose-finding study in healthy volunteers, PRT062607 was well-tolerated and achieved complete inhibition of Syk in peripheral blood assays.[3]

Fostamatinib

Fostamatinib has also shown efficacy in murine models of NHL, where it reduced tumor burden and prolonged survival.[4] In a phase 1/2 clinical trial in patients with relapsed or refractory B-cell NHL, Fostamatinib demonstrated objective response rates of 22% in diffuse large B-cell lymphoma (DLBCL), 10% in follicular lymphoma (FL), and 55% in small lymphocytic leukemia/chronic lymphocytic leukemia (SLL/CLL).[5]

| Parameter | This compound | Fostamatinib |

| Preclinical Efficacy (NHL Xenograft) | Significant tumor growth inhibition[1][2] | Reduced tumor burden and prolonged survival[4] |

| Clinical Efficacy (Objective Response Rate) | Data from ongoing/completed trials needed | DLBCL: 22%, FL: 10%, SLL/CLL: 55%[5] |

| Syk Inhibition (IC50) | Highly potent and selective | Less selective than PRT062607 |

Pharmacokinetic Profile Comparison

The pharmacokinetic properties of a drug are crucial for determining its dosing regimen and overall therapeutic window.

This compound

Pharmacokinetic studies in healthy volunteers have shown that PRT062607 is orally bioavailable with a predictable pharmacokinetic profile.[3]

Fostamatinib

Fostamatinib is a prodrug that is rapidly converted to its active metabolite, R406, in the intestine.[6][7][8] R406 is then absorbed and is the major active entity in the blood.[6][7][8] It is primarily metabolized by CYP3A4 and UGT1A9 in the liver and excreted in the feces.[6][7]

| Parameter | This compound (in Healthy Volunteers) | Fostamatinib (Active Metabolite R406) |

| Route of Administration | Oral | Oral |

| Bioavailability | Orally bioavailable[3] | Prodrug rapidly converted to active R406[6][7][8] |

| Metabolism | Information not detailed in provided context | Primarily by CYP3A4 and UGT1A9 in the liver[6][7] |

| Excretion | Information not detailed in provided context | Predominantly in feces[6][7] |

| Half-life (t1/2) | Information not detailed in provided context | 12-21 hours[9] |

Experimental Protocols

In Vivo Efficacy: NHL Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of Syk inhibitors in a subcutaneous NHL xenograft model.

References

- 1. The Selective Syk Inhibitor P505-15 (PRT062607) Inhibits B Cell Signaling and Function In Vitro and In Vivo and Augments the Activity of Fludarabine in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The selective SYK inhibitor P505-15 (PRT062607) inhibits B cell signaling and function in vitro and in vivo and augments the activity of fludarabine in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PRT062607 Achieves Complete Inhibition of the Spleen Tyrosine Kinase at Tolerated Exposures Following Oral Dosing in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fostamatinib Disodium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 7. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of fostamatinib, a spleen tyrosine kinase (SYK) inhibitor, in healthy human subjects following single and multiple oral dosing in three phase I studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety Operating Guide

Navigating the Safe Disposal of PRT062607 Acetate: A Procedural Guide

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step plan for the safe disposal of PRT062607 acetate, a Syk inhibitor used in research. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines a conservative and safe disposal procedure based on general best practices for hazardous chemical waste management in a laboratory setting.

Core Principle: Treat as Hazardous Waste

In the absence of specific manufacturer's guidelines, this compound and any materials contaminated with it should be treated as hazardous chemical waste. This approach ensures the highest level of safety and compliance with regulatory standards. Under no circumstances should this compound be disposed of down the drain or in regular trash.[1][2][3]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:

-

Safety goggles

-

Chemical-resistant gloves (double gloving is recommended when handling hazardous drugs)[4]

-

A lab coat

All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]

Step-by-Step Disposal Protocol

-

Waste Minimization: The most effective disposal strategy begins with waste minimization. Order only the required amount of this compound for your experiments to reduce the volume of surplus chemicals requiring disposal.[6][7]

-

Container Selection and Labeling:

-

Use a dedicated, leak-proof, and chemically compatible waste container with a secure screw-top cap.[1][2][8] Polyethylene containers are a suitable choice for many organic compounds.

-

The container must be clearly labeled as "Hazardous Waste."

-

The label must include:

-

The full chemical name: "this compound"

-

The approximate concentration and quantity of the waste.

-

The date when the first waste was added to the container.[2]

-

The primary hazards associated with the chemical (e.g., "Toxic," "Handle with Caution").

-

Your name, laboratory, and contact information.

-

-

-

Waste Segregation:

-

Accumulation of Waste:

-

Solid Waste: Collect unused or expired this compound powder in the designated hazardous waste container. Contaminated consumables such as weighing boats, pipette tips, and gloves should also be placed in a dedicated solid hazardous waste container.

-

Liquid Waste: For solutions containing this compound, collect the liquid waste in a designated liquid hazardous waste container. The first rinse of any glassware that contained the compound must also be collected as hazardous waste.[1]

-

-

Storage in a Satellite Accumulation Area (SAA):

-

Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[6][8]

-

The SAA must be at or near the point of generation and under the control of the laboratory personnel.[6]

-

Ensure secondary containment, such as a larger, chemically resistant tray, is used for liquid waste containers to prevent the spread of potential spills.[1]

-

-

Arranging for Disposal:

-

Once the waste container is full (do not overfill; leave at least 10% headspace for liquids) or when you no longer generate this waste stream, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][7]

-

Follow your institution's specific procedures for requesting a waste pickup.

-

Quantitative Data Summary

| Parameter | Guideline | Source |

| Maximum SAA Volume | Up to 55 gallons of hazardous waste | [6] |

| Maximum Acutely Toxic Waste | 1 quart of liquid or 1 kg of solid for "P-listed" waste | [6] |

| Container Headspace | Leave at least 10% of the container volume empty | General Best Practice |

| Rinsate Collection | The first rinse of empty containers must be collected as hazardous waste. | [1] |

Note: As the specific toxicity of this compound is not detailed, it is prudent to handle it with a high degree of caution. While it may not be officially "P-listed," treating it as a potent compound is a safe approach.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Caption: A workflow diagram for the safe disposal of this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]

- 3. Safe Chemical Waste Disposal [fishersci.com]

- 4. safety.duke.edu [safety.duke.edu]

- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]

- 6. ehrs.upenn.edu [ehrs.upenn.edu]

- 7. vumc.org [vumc.org]

- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]

Safeguarding Researchers: A Comprehensive Guide to Handling PRT062607 Acetate

Essential safety and logistical protocols for the handling and disposal of PRT062607 acetate are critical for ensuring a safe laboratory environment. This guide provides detailed procedures for researchers, scientists, and drug development professionals, emphasizing best practices in the absence of a specific Safety Data Sheet (SDS).

This compound is a potent and selective spleen tyrosine kinase (Syk) inhibitor. As with any potent, biologically active compound, careful handling is paramount to minimize exposure and ensure personnel safety. The following guidelines are based on general best practices for handling potent research chemicals and should be implemented in conjunction with a site-specific risk assessment.

Personal Protective Equipment (PPE) and Engineering Controls

Due to the potent nature of this compound, a comprehensive approach to personal protection, combining PPE and engineering controls, is mandatory.

Minimum PPE Requirements:

-

Body Protection: A lab coat should be worn at all times in the laboratory.[1][2][3] Consider a disposable gown when handling larger quantities of the solid compound.

-

Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[1] When there is a risk of splashing, chemical splash goggles and a face shield should be worn.[1][4]

-

Hand Protection: Chemically resistant gloves, such as nitrile, should be worn when handling this compound.[1][3] It is recommended to use double gloving, especially when handling the solid form. Gloves should be inspected for any signs of degradation or puncture before use and changed immediately if contaminated.[1]

-

Respiratory Protection: For procedures that may generate aerosols or dust, such as weighing or preparing stock solutions, a properly fitted respirator (e.g., an N95 or higher) or the use of a ventilated balance enclosure is recommended.[5] All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.

Engineering Controls:

-

Chemical Fume Hood: All work with solid this compound and the preparation of stock solutions should be conducted in a properly functioning chemical fume hood.

-

Ventilated Balance Enclosure: For weighing the compound, a ventilated balance enclosure or powder containment hood is recommended to control airborne particles.

-

Safety Showers and Eyewash Stations: These should be readily accessible in the laboratory.

Operational and Disposal Plans

A clear and well-defined plan for the handling and disposal of this compound is essential.

Receiving and Storage:

-

Upon receipt, inspect the container for any damage or leaks.

-

Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.

-

The container should be clearly labeled with the compound name, concentration (if in solution), and any relevant hazard warnings.

Handling Procedures:

-

Preparation: Before handling, ensure all necessary PPE is donned correctly and the work area within the chemical fume hood is clean and uncluttered.

-

Weighing: If weighing the solid compound, do so in a ventilated balance enclosure or on a tared weigh paper within a chemical fume hood. Use appropriate tools (e.g., spatula) to minimize dust generation.

-

Solution Preparation: To prepare solutions, slowly add the solvent to the solid this compound to avoid splashing. Ensure the container is sealed before vortexing or sonicating to aid dissolution.

-

Spill Management: In the event of a spill, evacuate the immediate area and alert laboratory personnel. For small spills, use an appropriate absorbent material, and decontaminate the area. For larger spills, follow your institution's emergency procedures. All materials used for spill cleanup should be disposed of as hazardous waste.

Disposal Plan:

-

All waste materials contaminated with this compound, including empty containers, used PPE (gloves, disposable gowns), and spill cleanup materials, must be disposed of as hazardous chemical waste.

-

Follow all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of this compound down the drain.

Quantitative Data

Due to the absence of a specific Safety Data Sheet, quantitative toxicological data such as Occupational Exposure Limits (OELs) for this compound are not available. The following table summarizes its basic chemical properties.

| Property | Value |

| Synonyms | P505-15 acetate, PRT-2607 acetate |

| Molecular Formula | C₂₁H₂₇N₉O₃ |

| Molecular Weight | 469.5 g/mol |

| Form | Solid |

| Storage Temperature | -20°C |

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

Caption: Workflow for the safe handling of this compound.

References

- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]

- 2. ehs.princeton.edu [ehs.princeton.edu]

- 3. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | US [sdsmanager.com]

- 4. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]

- 5. PPE and Safety for Chemical Handling [acsmaterial.com]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.